molecular formula C9H11N3 B14020799 (5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine

(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine

Cat. No.: B14020799
M. Wt: 161.20 g/mol
InChI Key: JYAWEGCSNQALSC-UHFFFAOYSA-N
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Description

(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

(5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylimidazo[1,2-A]pyridin-6-YL)methanamine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-6-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-7-8(6-10)2-3-9-11-4-5-12(7)9/h2-5H,6,10H2,1H3

InChI Key

JYAWEGCSNQALSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN12)CN

Origin of Product

United States

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